molecular formula C11H17NO2 B1609074 4-(3-Methoxy-phenylamino)-butan-1-ol CAS No. 356539-28-1

4-(3-Methoxy-phenylamino)-butan-1-ol

Cat. No. B1609074
M. Wt: 195.26 g/mol
InChI Key: LNIYSZQROMEYKU-UHFFFAOYSA-N
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Description

4-(3-Methoxy-phenylamino)-butan-1-ol, also known as 4-Methoxy-Phenyl-Aminobutanol (MPBA), is an organic compound used in a variety of scientific research applications. It is a versatile chemical reagent with a range of biochemical and physiological effects.

Scientific Research Applications

Anti-inflammatory Compounds

The study by Goudie et al. (1978) on 4-(6-Methoxy-2-naphthyl)butan-2-one and related analogues highlights the synthesis and testing of compounds for anti-inflammatory activity using the cotton pellet granuloma method. This research indicates the potential of similar methoxy-containing compounds in developing novel anti-inflammatory agents (Goudie et al., 1978).

Asymmetric Synthesis

Torre et al. (2006) investigated the lipase-catalyzed resolution of chiral 1,3-amino alcohols, demonstrating the application in the asymmetric synthesis of (S)-dapoxetine, a valuable intermediate. This study showcases the enzymatic capabilities in achieving high enantiomeric excess and overall yield, indicating the compound's relevance in synthesizing enantiomerically pure substances (Torre, Gotor‐Fernández, & Gotor, 2006).

Electrochemical Conversion

Bryan and Grimshaw (1997) explored the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones, including the study of electrocatalytic hydrogenation at a nickel surface. This research demonstrates the potential of electrochemical methods in organic synthesis, particularly for compounds with methoxy groups (Bryan & Grimshaw, 1997).

Cardioselectivity of Beta-adrenoceptor Blocking Agents

The work by Rzeszotarski et al. (1983) on the cardioselectivity of beta-adrenoceptor blocking agents, including the role of amino group substituents, provides insight into the structure-activity relationships of compounds with similar structures to 4-(3-Methoxy-phenylamino)-butan-1-ol. These findings have implications for the design of cardioselective beta-blockers (Rzeszotarski et al., 1983).

Catalysis and Organic Synthesis

Several studies focus on the catalytic applications and synthetic utility of compounds structurally related to 4-(3-Methoxy-phenylamino)-butan-1-ol. For instance, the palladium(II)-catalyzed carbonylation of 3-buten-1-ols and 3-butyn-1-ols by Tamaru et al. (1991) illustrates the use of catalysis in the efficient synthesis of γ-butyrolactones, highlighting the versatility of similar compounds in organic synthesis (Tamaru, Hojo, & Yoshida, 1991).

properties

IUPAC Name

4-(3-methoxyanilino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13/h4-6,9,12-13H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIYSZQROMEYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389788
Record name 4-(3-Methoxyanilino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxy-phenylamino)-butan-1-ol

CAS RN

356539-28-1
Record name 4-(3-Methoxyanilino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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